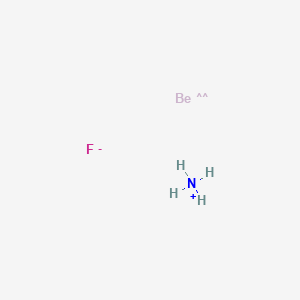
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dithiocarbamate group, which imparts significant reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent such as ethyl iodide. The reaction proceeds under mild conditions, often at room temperature, and in an organic solvent like ethanol or methanol. The general reaction scheme is as follows:
- Formation of Dithiocarbamate Intermediate:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexylethyldithiocarbamic acid.
-
C6H11NH2+CS2→C6H11NHCS2H
- Formation of Ammonium Salt:
- The intermediate then reacts with ethyl iodide to form the N-cyclohexylethylammonium salt.
-
C6H11NHCS2H+C2H5I→C6H11NHCS2C2H5NH3I
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:
- Oxidation:
- The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction:
- Reduction reactions can convert the dithiocarbamate group to thiols.
- Reducing agents such as sodium borohydride are typically used.
- Substitution:
- The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
- Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:
- Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Acts as a stabilizer in polymer chemistry.
- Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
- Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its therapeutic effects in treating certain diseases.
- Industry:
- Utilized as a vulcanization accelerator in rubber production.
- Employed as a flotation agent in mineral processing.
Mecanismo De Acción
The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Dimethyldithiocarbamic acid N-dimethylammonium salt
- Diethyldithiocarbamic acid N-diethylammonium salt
- Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt
Uniqueness: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as metal chelation and enzyme inhibition, making it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVLFPJEMODLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)



![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)


